molecular formula C9H6Cl2N2OS B12704797 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide CAS No. 91991-19-4

2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B12704797
CAS No.: 91991-19-4
M. Wt: 261.13 g/mol
InChI Key: MWVGQHMMBHCMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-chloro-2,1-benzisothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide
  • 2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide

Comparison

Compared to similar compounds, 2-Chloro-N-(5-chloro-2,1-benzisothiazol-3-yl)acetamide may exhibit unique properties due to the specific positioning of the chloro and acetamide groups.

Properties

CAS No.

91991-19-4

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-8(14)12-9-6-3-5(11)1-2-7(6)13-15-9/h1-3H,4H2,(H,12,14)

InChI Key

MWVGQHMMBHCMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC(=C2C=C1Cl)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.